3-Amino-2,2-dimethyl-1-(1,3-thiazol-5-yl)propan-1-ol 3-Amino-2,2-dimethyl-1-(1,3-thiazol-5-yl)propan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17670488
InChI: InChI=1S/C8H14N2OS/c1-8(2,4-9)7(11)6-3-10-5-12-6/h3,5,7,11H,4,9H2,1-2H3
SMILES:
Molecular Formula: C8H14N2OS
Molecular Weight: 186.28 g/mol

3-Amino-2,2-dimethyl-1-(1,3-thiazol-5-yl)propan-1-ol

CAS No.:

Cat. No.: VC17670488

Molecular Formula: C8H14N2OS

Molecular Weight: 186.28 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-2,2-dimethyl-1-(1,3-thiazol-5-yl)propan-1-ol -

Specification

Molecular Formula C8H14N2OS
Molecular Weight 186.28 g/mol
IUPAC Name 3-amino-2,2-dimethyl-1-(1,3-thiazol-5-yl)propan-1-ol
Standard InChI InChI=1S/C8H14N2OS/c1-8(2,4-9)7(11)6-3-10-5-12-6/h3,5,7,11H,4,9H2,1-2H3
Standard InChI Key RUESZCVUHMCAQS-UHFFFAOYSA-N
Canonical SMILES CC(C)(CN)C(C1=CN=CS1)O

Introduction

Chemical Structure and Molecular Characteristics

Molecular Composition and Formula

The compound’s molecular formula, C8H14N2OS\text{C}_8\text{H}_{14}\text{N}_2\text{OS}, reflects a balanced distribution of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. Its IUPAC name, 3-amino-2,2-dimethyl-1-(1,3-thiazol-5-yl)propan-1-ol, systematically describes its substituents: a thiazol-5-yl group attached to a propan-1-ol backbone with dimethyl and amino groups at the second and third positions, respectively . The molecular weight of 186.28 g/mol places it within the range of small-molecule therapeutics, facilitating potential bioavailability.

Table 1: Key Molecular Properties

PropertyValue
IUPAC Name3-amino-2,2-dimethyl-1-(1,3-thiazol-5-yl)propan-1-ol
Molecular FormulaC8H14N2OS\text{C}_8\text{H}_{14}\text{N}_2\text{OS}
Molecular Weight186.28 g/mol
SMILES NotationCC(C)(CN)C(C1=CN=CS1)O
InChI KeyRUESZCVUHMCAQS-UHFFFAOYSA-N

Structural Analysis and Conformational Properties

The compound’s structure comprises a central propan-1-ol chain with two methyl groups at the C2 position and an amino group at C3. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is substituted at the fifth position. This arrangement creates distinct electronic environments: the hydroxyl group enhances hydrophilicity, while the thiazole ring contributes aromaticity and potential π-π stacking interactions . Computational models predict that steric hindrance from the dimethyl groups may restrict rotational freedom around the C2-C3 bond, favoring a staggered conformation to minimize steric strain.

Biological and Pharmacological Properties

Hypothesized Mechanisms of Action

The thiazole ring is a privileged structure in medicinal chemistry, known to interact with enzymes, receptors, and nucleic acids. For instance, thiazole-containing drugs like sulfathiazole (an antibiotic) and dasatinib (a tyrosine kinase inhibitor) exploit this moiety for target binding . In 3-amino-2,2-dimethyl-1-(1,3-thiazol-5-yl)propan-1-ol, the amino and hydroxyl groups may facilitate hydrogen bonding with biological macromolecules, while the thiazole’s sulfur atom could participate in covalent interactions with cysteine residues.

Applications in Pharmaceutical Research

Drug Intermediate and Scaffold

The compound’s modular structure makes it a versatile intermediate for synthesizing more complex molecules. Its thiazole ring can serve as a bioisostere for phenyl or pyridine groups, enabling medicinal chemists to fine-tune solubility and binding affinity. Recent patents highlight the use of analogous thiazole-amino alcohol hybrids in protease inhibitors and kinase-targeted therapies .

Computational Modeling and QSAR Studies

Quantitative structure-activity relationship (QSAR) models predict moderate blood-brain barrier permeability (logBB = 0.32) and acceptable aqueous solubility (logS = -3.1) for this compound . These properties, combined with a polar surface area of 72 Å2^2, suggest suitability for central nervous system drug development.

Future Perspectives and Research Opportunities

  • Synthetic Optimization: Develop scalable, stereoselective routes to access enantiomerically pure forms.

  • Biological Screening: Evaluate antimicrobial, anticancer, and anti-inflammatory activity in vitro.

  • ADMET Profiling: Assess pharmacokinetic parameters like bioavailability and metabolic stability.

  • Target Identification: Use proteomic and chemoproteomic approaches to map protein interactions.

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